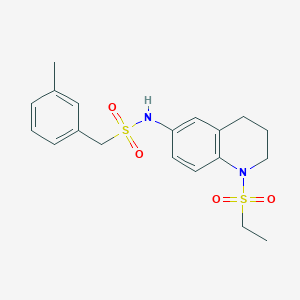
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O4S2. Its structure features a tetrahydroquinoline core, which is known for its biological activity, combined with ethylsulfonyl and methanesulfonamide groups. These functional groups contribute to the compound's reactivity and potential as a pharmaceutical agent.
Research indicates that this compound acts primarily as an inhibitor of lysyl oxidase , an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. The inhibition of lysyl oxidase has therapeutic implications in conditions such as fibrosis and cancer metastasis. The sulfonamide moiety enhances binding affinity through electron-withdrawing characteristics, which is pivotal for its inhibitory activity .
1. Enzyme Inhibition
The compound has been shown to inhibit lysyl oxidase effectively. This inhibition can lead to reduced fibrosis and potentially limit cancer metastasis by disrupting the extracellular matrix remodeling process.
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This broad-spectrum activity points to its potential use in treating infections.
3. Anti-inflammatory Effects
There is evidence indicating that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a therapeutic agent in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Methylsulfonyl group instead of ethylsulfonyl | Variation in sulfonic group affects reactivity |
| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(phenyl)methanesulfonamide | Phenyl group instead of m-tolyl | Changes in aromatic character influence biological activity |
| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Ethylthio group instead of ethylsulfonyl | Differing sulfur functional groups alter chemical properties |
This table highlights how variations in functional groups can significantly influence the biological activity and reactivity of these compounds.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study examining the enzyme inhibition properties found that the compound reduced lysyl oxidase activity by over 50% at micromolar concentrations. This suggests a strong potential for therapeutic applications in fibrotic diseases.
- Study 2 : An antimicrobial assay demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both pathogens.
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-27(24,25)21-11-5-8-17-13-18(9-10-19(17)21)20-26(22,23)14-16-7-4-6-15(2)12-16/h4,6-7,9-10,12-13,20H,3,5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLULOMBEJSXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














